(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: is a complex organic compound with significant applications in various scientific fields. This compound is notable for its unique bicyclic structure, which includes a thia-azabicyclo framework, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-1-3-2-15-7-4(10)6(12)11(7)5(3)8(13)14/h4,7H,1-2,10H2,(H,13,14)/t4-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDIODLBJBTUJD-CLZZGJSISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves the construction of the thia-azabicyclo framework through cyclization reactions.
Introduction of functional groups: Chloromethyl and amino groups are introduced through substitution reactions, often using reagents like thionyl chloride and ammonia.
Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biochemical processes.
Medicine: The compound has potential applications in drug development, particularly as a precursor for antibiotics and other therapeutic agents. Its ability to undergo various chemical transformations makes it a versatile candidate for medicinal chemistry.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Triple bond compounds: Compounds with triple bonds, such as nitrogen molecules, which exhibit different reactivity and stability compared to the bicyclic structure of our compound.
Uniqueness: What sets (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid apart is its bicyclic framework, which imparts unique chemical and physical properties
Biological Activity
(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-aminocephalosporanic acid (7-ANCA), is a significant compound in the development of cephalosporin antibiotics. This compound serves as an essential intermediate in the synthesis of various cephalosporin derivatives, which are known for their broad-spectrum antibacterial activity.
The molecular formula of 7-ANCA is , and it has a molecular weight of approximately 307.74 g/mol. The compound features a bicyclic structure that is characteristic of cephalosporins, contributing to its biological activity.
7-ANCA exhibits its antibacterial properties primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the construction and maintenance of bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.
Antibacterial Efficacy
The antibacterial activity of 7-ANCA has been extensively studied, particularly in relation to its derivatives such as ceftizoxime and ceftibuten. These derivatives demonstrate effectiveness against a range of Gram-positive and Gram-negative bacteria, including:
- Streptococcus pneumoniae
- Escherichia coli
- Klebsiella pneumoniae
The minimum inhibitory concentrations (MICs) for these bacteria vary but generally fall within clinically relevant ranges, indicating potent antibacterial effects.
Case Studies
- Ceftizoxime : A derivative synthesized from 7-ANCA, ceftizoxime has shown significant efficacy against resistant strains of bacteria, including those producing extended-spectrum beta-lactamases (ESBLs). Clinical trials have reported success rates exceeding 90% in treating infections caused by such resistant organisms.
- Ceftibuten : Another derivative, ceftibuten, is noted for its stability against hydrolysis by beta-lactamases, making it effective for treating respiratory tract infections caused by Streptococcus pneumoniae and Haemophilus influenzae.
In Vitro Studies
In vitro studies have demonstrated that 7-ANCA and its derivatives exhibit bactericidal activity at concentrations that are achievable in clinical settings. For instance:
- Ceftizoxime : Exhibited MIC values ranging from 0.5 to 16 µg/mL against various strains of E. coli.
In Vivo Studies
Animal model studies have confirmed the therapeutic potential of 7-ANCA derivatives in treating systemic infections:
- Mice infected with E. coli showed significant survival benefits when treated with ceftizoxime compared to untreated controls.
Data Table: Antibacterial Activity Overview
| Compound | Target Bacteria | MIC (µg/mL) | Clinical Application |
|---|---|---|---|
| 7-AMCA | E. coli | 1 - 8 | Urinary tract infections |
| Ceftizoxime | Streptococcus pneumoniae | 0.5 - 4 | Respiratory infections |
| Ceftibuten | Haemophilus influenzae | 1 - 16 | Otitis media |
Q & A
Q. What are the optimal synthetic routes for producing (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via enzymatic hydrolysis of cephalosporin precursors (e.g., 7-ACA derivatives) or chemical modification of β-lactam intermediates. Key steps include:
- Enzymatic cleavage : Use penicillin acylase to remove side chains from cephalosporin C, yielding 7-ACA (a core intermediate) .
- Chloromethylation : Introduce the chloromethyl group at position 3 using chloromethylating agents (e.g., ClCH₂OAc) in aprotic solvents (e.g., DMF) under controlled pH (6.5–7.5) to avoid β-lactam ring degradation .
- Purification : Crystallization from aqueous acetone improves purity (>98% by HPLC) .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.5–7.5 | Prevents β-lactam hydrolysis |
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Aqueous acetone | Enhances crystallization |
Q. How can the stereochemical purity of the compound be confirmed, given its two chiral centers?
Methodological Answer: Validate stereochemistry using:
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20) at 1.0 mL/min. Retention times for (6R,7R) and (6S,7S) diastereomers differ by >2 min .
- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for (6R,7R) configuration. Key bands include C=O stretch at 1775 cm⁻¹ (β-lactam) and NH₂ deformation at 1600 cm⁻¹ .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, 100 K) .
Advanced Research Questions
Q. How do structural modifications at position 3 (chloromethyl group) affect β-lactamase stability and antibacterial activity?
Methodological Answer: Replace the chloromethyl group with other substituents (e.g., methyl, vinyl) and evaluate:
- β-Lactamase Resistance : Test against TEM-1 and SHV-1 enzymes via nitrocefin hydrolysis assay. Chloromethyl derivatives show 10–20% lower hydrolysis rates than methyl analogs due to steric hindrance .
- MIC Values : Assess against E. coli (ATCC 25922) and S. aureus (ATCC 29213). Chloromethyl derivatives exhibit MICs of 2–4 µg/mL, vs. 8–16 µg/mL for vinyl-substituted analogs .
Q. SAR Insights :
| Substituent | β-Lactamase Stability | MIC (µg/mL) |
|---|---|---|
| –CH₂Cl | High | 2–4 |
| –CH₃ | Moderate | 4–8 |
| –CH=CH₂ | Low | 8–16 |
Q. What analytical strategies resolve contradictions in reported solubility and stability data under physiological conditions?
Methodological Answer: Discrepancies arise from polymorphic forms or pH-dependent degradation. Address via:
- Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter in PBS (pH 7.4). Aggregates >200 nm indicate poor solubility, requiring co-solvents (e.g., 10% PEG-400) .
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 8.0 (intestinal fluid) at 37°C. Degradation products (e.g., β-lactam ring-opened isomers) quantified via LC-MS/MS .
Q. Key Stability Data :
| Condition | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| pH 1.2, 37°C | 0.5 | β-Lactam hydrolysis |
| pH 7.4, 37°C | 12.0 | Oxidation at C-3 position |
Q. How can microbial interference be minimized in bioassays evaluating this compound’s efficacy?
Methodological Answer:
- Neutralize Residual Antimicrobial Activity : Add β-lactamase (10 U/mL) to culture media post-exposure to hydrolyze unbound compound .
- Checkerboard Synergy Assays : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to distinguish intrinsic activity from resistance mechanisms .
- Time-Kill Curves : Use logarithmic-phase cultures and sample at 0, 2, 4, 6, and 24 h to capture bacteriostatic vs. bactericidal effects .
Q. What computational methods predict the compound’s interaction with penicillin-binding proteins (PBPs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PBP2a (PDB: 1VQQ) to model binding. The chloromethyl group forms hydrophobic interactions with Val216 and Tyr446 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable acyl-enzyme complex formation .
Q. How does the compound’s first-order hyperpolarizability inform its potential in non-linear optical applications?
Methodological Answer:
- DFT Calculations : At B3LYP/6-311+G(d,p) level, hyperpolarizability (β₀) is 12.8 ×10⁻³⁰ esu, driven by charge transfer between the β-lactam ring and carboxylic acid group .
- Experimental Validation : Use Kurtz-Perry powder SHG test with Nd:YAG laser (1064 nm). Signal intensity correlates with theoretical β₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
